molecular formula C17H16ClNO4S B300919 5-[3-Chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-3-propyl-1,3-thiazolidine-2,4-dione

5-[3-Chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-3-propyl-1,3-thiazolidine-2,4-dione

Cat. No. B300919
M. Wt: 365.8 g/mol
InChI Key: KEMOCCDSWTUNBX-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[3-Chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-3-propyl-1,3-thiazolidine-2,4-dione, also known as CP-31398, is a small molecule that has been studied for its potential anticancer properties. It was first synthesized in 2002 and has since been the subject of numerous scientific studies.

Mechanism of Action

5-[3-Chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-3-propyl-1,3-thiazolidine-2,4-dione works by binding to the DNA-binding domain of p53, which stabilizes the protein and enhances its ability to bind to DNA and activate target genes. This leads to increased expression of pro-apoptotic genes and decreased expression of anti-apoptotic genes, ultimately leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit tumor growth in animal models of cancer. Additionally, this compound has been shown to have neuroprotective effects in models of Parkinson's disease and stroke.

Advantages and Limitations for Lab Experiments

One advantage of 5-[3-Chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-3-propyl-1,3-thiazolidine-2,4-dione is its specificity for p53, which reduces the risk of off-target effects. However, its low solubility and stability can make it difficult to work with in lab experiments. Additionally, its effectiveness may be limited by the specific p53 mutation present in a given cancer cell line.

Future Directions

Future research on 5-[3-Chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-3-propyl-1,3-thiazolidine-2,4-dione could focus on improving its solubility and stability, as well as identifying ways to overcome resistance to its effects in cancer cells. Additionally, studies could investigate its potential for combination therapy with other anticancer agents. Finally, further research could explore its potential for the treatment of other diseases beyond cancer, such as neurodegenerative disorders.

Synthesis Methods

The synthesis of 5-[3-Chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-3-propyl-1,3-thiazolidine-2,4-dione involves a multi-step process, starting with the reaction of 3-chloro-5-methoxy-4-hydroxybenzaldehyde with propargyl bromide to form 3-chloro-5-methoxy-4-(2-propynyloxy)benzaldehyde. This intermediate is then reacted with thiazolidine-2,4-dione and propylamine to form this compound.

Scientific Research Applications

5-[3-Chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-3-propyl-1,3-thiazolidine-2,4-dione has been studied for its potential as an anticancer agent, specifically for its ability to restore the function of the tumor suppressor protein p53. Mutations in the p53 gene are common in many types of cancer, and restoring its function can lead to apoptosis (cell death) in cancer cells.

properties

Molecular Formula

C17H16ClNO4S

Molecular Weight

365.8 g/mol

IUPAC Name

(5Z)-5-[(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-3-propyl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C17H16ClNO4S/c1-4-6-19-16(20)14(24-17(19)21)10-11-8-12(18)15(23-7-5-2)13(9-11)22-3/h2,8-10H,4,6-7H2,1,3H3/b14-10-

InChI Key

KEMOCCDSWTUNBX-UVTDQMKNSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CC(=C(C(=C2)Cl)OCC#C)OC)/SC1=O

SMILES

CCCN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC#C)OC)SC1=O

Canonical SMILES

CCCN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC#C)OC)SC1=O

Origin of Product

United States

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